BenchChemオンラインストアへようこそ!

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid

Protecting group stability Thermal degradation Synthetic route design

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic amino acid derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the azaspiro nitrogen and a free carboxylic acid at the 8-position. This compound belongs to the azaspiro[3.4]octane family of three-dimensional building blocks developed for medicinal chemistry applications.

Molecular Formula C16H19NO4
Molecular Weight 289.33 g/mol
Cat. No. B12946213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid
Molecular FormulaC16H19NO4
Molecular Weight289.33 g/mol
Structural Identifiers
SMILESC1CC2(C1)CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H19NO4/c18-14(19)13-9-17(11-16(13)7-4-8-16)15(20)21-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,19)
InChIKeySEIKLYDOIRQKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid: A Cbz-Protected Spirocyclic Building Block for Drug Discovery Procurement [1]


6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid is a spirocyclic amino acid derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the azaspiro nitrogen and a free carboxylic acid at the 8-position. This compound belongs to the azaspiro[3.4]octane family of three-dimensional building blocks developed for medicinal chemistry applications [1]. The spirocyclic architecture provides geometrically well-defined exit vectors that are valuable for fragment-based drug discovery and scaffold diversification . As a Cbz-protected spirocyclic amino acid, it serves as a key intermediate for constructing conformationally constrained peptidomimetics and small-molecule therapeutic candidates.

Why Generic Substitution of 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid Can Compromise Synthetic Routes and Downstream Outcomes [1]


Procurement decisions for spirocyclic building blocks cannot be reduced to simply substituting any azaspiro[3.4]octane carboxylic acid core. The Cbz protecting group defines orthogonal deprotection compatibility (hydrogenolytic removal) distinct from acid-labile Boc or base-labile Fmoc analogs, dictating synthetic route feasibility . Furthermore, Cbz-protected derivatives demonstrate markedly different thermal stability profiles compared to Boc counterparts—Cbz-protected L-prolinol derivatives withstand conditions up to 140 °C before intramolecular cyclization, whereas Boc-protected analogs undergo cyclization at only 67 °C [1]. Substituting the 8-carboxylic acid regioisomer with the 2-carboxylic acid variant also alters the spatial orientation of the carboxylate exit vector, which can fundamentally change downstream conjugation geometry and target binding. These non-interchangeable properties directly impact reaction planning, purification yields, and the validity of structure–activity relationship data.

Quantitative Differentiation Evidence for 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid Versus Closest Analogs


Thermal Stability of Cbz vs. Boc Protecting Groups in Spirocyclic Amino Acid Derivatives [1]

Cbz-protected amino alcohol derivatives exhibit substantially greater thermal stability than their Boc-protected counterparts. In the model system of L-prolinol derivatives, Boc-protected substrates cyclize to γ-butyrolactone at 67 °C when the hydroxyl group is activated as a leaving group; Cbz-protected derivatives under identical activation conditions do not undergo cyclization until 140 °C in the presence of triethylamine [1]. This 73 °C differential in thermal tolerance translates directly to the azaspiro[3.4]octane series, where the Cbz group on 6-((benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid provides a wider thermal operating window for downstream transformations requiring heating.

Protecting group stability Thermal degradation Synthetic route design Spirocyclic building blocks

Orthogonal Deprotection Compatibility: Hydrogenolytic Cbz Removal vs. Acidolytic Boc Removal in Multi-Protecting-Group Strategies

The Cbz group on the target compound can be selectively removed by catalytic hydrogenolysis under conditions where Boc groups remain intact (e.g., H₂, Pd/C, room temperature). Conversely, Boc groups are cleaved under acidic conditions (TFA or HCl/dioxane) that leave Cbz groups stable . This orthogonality is quantified by the documented stability of Cbz-protected substrates to mild acidic treatment, which tolerates standard Boc removal conditions without Cbz loss. In the context of 6-((benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid, this means the Cbz group can be retained during acid-mediated transformations or Boc deprotection, then later removed cleanly by hydrogenolysis—a sequential deprotection strategy not achievable with Boc-protected analogs.

Orthogonal deprotection Cbz vs Boc Peptidomimetic synthesis Solid-phase vs solution-phase

Regioisomer Exit Vector Geometry: 8-Carboxylic Acid vs. 2-Carboxylic Acid in Azaspiro[3.4]octane Scaffolds

The spiro[3.4]octane scaffold presents distinct exit vector orientations depending on carboxylic acid substitution position. 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid places the carboxylate at the 8-position on the cyclopentane ring of the spiro system, oriented differently from the 2-carboxylic acid regioisomer (CAS 1420958-43-5, C₁₆H₁₉NO₄, MW 289.33) . Sigma-Aldrich's spirocyclic building block documentation emphasizes that 'defined exit vectors enable access to and evaluation of chemical space,' and Carreira's work establishes that the spatial arrangement of functional handles directly determines the three-dimensional pharmacophore presentation . The 8-carboxylic acid regioisomer projects the carboxylate along a different trajectory than the 2-carboxylic acid variant, making these building blocks non-interchangeable for fragment growth or scaffold hopping exercises where substituent directionality is paramount.

Exit vector geometry Regioisomer comparison Fragment-based drug design Scaffold diversification

Chiral Purity and Procurement Availability: (S)-Enantiomer at 95% Purity with Analytical Certification

The (S)-enantiomer of 6-Cbz-6-azaspiro[3.4]octane-8-carboxylic acid (CAS 2110507-99-6) is commercially available at 95% purity with batch-specific analytical data including NMR, HPLC, and MSDS documentation . This stands in contrast to the racemic mixture, which may be supplied without chiral resolution. For procurement decisions, the availability of a defined enantiomer at specified purity reduces the risk of confounding stereochemical ambiguity in biological assays. Pricing transparency is also available: 100 mg at $740, 250 mg at $1,010, and 1 g at $2,025 (as of March 2026) , enabling cost-per-experiment planning.

Chiral purity Enantiomeric excess Procurement quality Analytical certification

Spirocyclic Scaffold Physicochemical Advantages: Increased Aqueous Solubility and Potential Metabolic Stability vs. Non-Spiro Analogs

Sigma-Aldrich's technical overview of Carreira spirocyclic building blocks describes that these scaffolds exhibit 'increased aqueous solubility' and 'potentially increased metabolic stability' compared to non-spirocyclic counterparts . While these claims are qualitative at the scaffold level, they establish a directional advantage for spiro[3.4]octane-based building blocks over planar or monocyclic alternatives. The rigid spirocyclic core of 6-((benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid restricts conformational freedom, which is a recognized strategy for improving pharmacokinetic properties in drug candidates. The parent 6-azaspiro[3.4]octane core has an estimated logP of 1.32 , providing a baseline hydrophilicity that contributes to aqueous solubility.

Physicochemical properties Aqueous solubility Metabolic stability Spirocyclic scaffold

Optimal Research and Industrial Application Scenarios for 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid [1]


Multi-Step Solution-Phase Synthesis Requiring Orthogonal Amine Protection

When a synthetic route demands sequential amine deprotections in the presence of acid-sensitive functional groups, the Cbz group on this compound permits hydrogenolytic removal without affecting acid-labile protecting groups (Boc, tert-butyl esters, silyl ethers) elsewhere in the molecule . This orthogonality is essential for constructing complex peptidomimetics or bifunctional probes where the azaspiro amine must be unveiled at a late stage without disturbing other protecting groups. The thermal stability margin (stable to 140 °C for Cbz vs. 67 °C for Boc) further allows heated transformations such as amide couplings or cyclizations to proceed without premature protecting group loss [1].

Fragment-Based Drug Discovery Exploiting Defined Exit Vector Geometry

The 8-carboxylic acid regioisomer projects the conjugation handle along a distinct spatial vector compared to the 2-carboxylic acid variant. This makes 6-((benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid the appropriate choice for fragment growth strategies where the carboxylate must be oriented toward a specific binding pocket region. Fragment libraries constructed with this building block explore chemical space inaccessible to the 2-carboxylic acid regioisomer, enabling structure-based design campaigns that depend on precise three-dimensional pharmacophore matching .

Chiral Lead Optimization and Enantioselective SAR Studies

The availability of the (S)-enantiomer (CAS 2110507-99-6) at 95% certified purity with batch-specific NMR and HPLC data makes this compound suitable for enantioselective structure–activity relationship studies. Researchers can procure the defined stereoisomer to eliminate chiral ambiguity in biological assays, ensuring that observed potency, selectivity, or toxicity differences can be attributed to the intended enantiomer rather than an undefined stereochemical mixture. This is particularly critical in lead optimization programs where stereochemistry governs target engagement and off-target profiles.

Spirocyclic Scaffold Diversification for Improved Physicochemical Profiles

Incorporation of the spiro[3.4]octane core into lead compounds is associated with increased aqueous solubility and the potential for enhanced metabolic stability compared to planar aromatic or monocyclic scaffolds. This compound serves as a direct entry point for appending spirocyclic three-dimensionality onto drug-like molecules, which can address solubility-limited absorption or rapid metabolic clearance issues in early-stage candidates. The estimated logP of 1.32 for the parent azaspiro core indicates favorable hydrophilicity that can contribute to drug-like property optimization .

Quote Request

Request a Quote for 6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.